

The Pharmacokinetics and Oral Bioavailability of YD54: A Technical Guide

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Compound of Interest		
Compound Name:	YD54	
Cat. No.:	B15542182	Get Quote

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **YD54**, a novel, potent, and orally bioavailable SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) PROTAC (Proteolysis Targeting Chimera). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to YD54

YD54 is a cereblon-based PROTAC designed to selectively induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1] SMARCA2 has been identified as a synthetic lethal target in cancers with mutations in the related SMARCA4 gene, making YD54 a promising therapeutic candidate for such malignancies.[1] This guide focuses on the preclinical pharmacokinetic profile of YD54, a critical aspect for its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in CD-1 mice have demonstrated that **YD54** is orally bioavailable.[1] Following oral administration, **YD54** exhibited a half-life of 6 hours.[1] The key pharmacokinetic parameters for **YD54** following a 25 mg/kg oral dose are summarized in the table below.



Parameter	Value	Units
Dose	25	mg/kg
Route of Administration	Oral (PO)	-
Half-life (T½)	6	hours
Maximum Concentration (Cmax)	Data not available	-
Time to Maximum Concentration (Tmax)	Data not available	-
Area Under the Curve (AUC)	Data not available	-

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of **YD54**.

Animal Models

Pharmacokinetic studies were conducted in male CD-1 mice.[1] The use of this specific mouse strain is common in preclinical drug metabolism and pharmacokinetic studies.

Dosing and Sample Collection

Oral Administration: **YD54** was administered to CD-1 mice via oral gavage at a dose of 25 mg/kg.[1] The vehicle used for the oral formulation was a suspension in 0.5% methylcellulose and 0.2% Tween 80 in water.[1]

Plasma Collection: Following administration, blood samples were collected at various time points to characterize the plasma concentration-time profile of **YD54**.

Bioanalytical Method

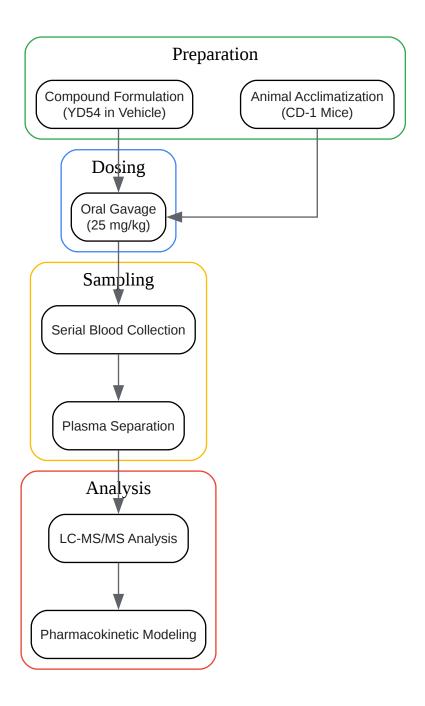
The concentration of **YD54** in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the



high sensitivity and selectivity required for the accurate quantification of drug candidates in biological matrices.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a preclinical oral pharmacokinetic study, from compound preparation to data analysis.



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Preclinical Oral Pharmacokinetic Study Workflow

Signaling Pathway Modulation

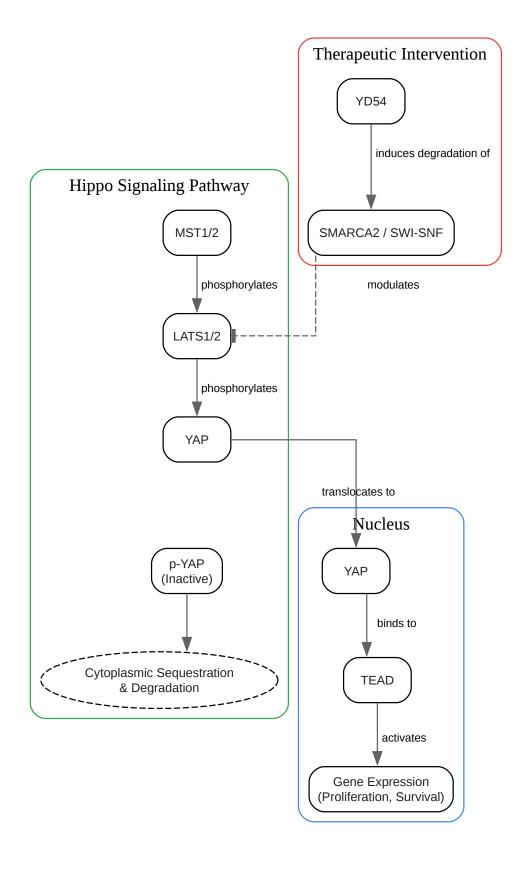
The therapeutic rationale for **YD54** is based on its ability to induce the degradation of SMARCA2, which in turn modulates downstream signaling pathways implicated in cancer cell proliferation and survival. A key pathway affected by SMARCA2 degradation is the Hippo-YAP signaling cascade.

The Hippo pathway is a critical regulator of organ size and cell fate. In its active state, a kinase cascade involving MST1/2 and LATS1/2 phosphorylates the transcriptional co-activator YAP (Yes-associated protein). This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP, preventing it from entering the nucleus and activating proproliferative and anti-apoptotic genes.

The SWI/SNF complex, of which SMARCA2 is a core component, is known to interact with and regulate the activity of the Hippo pathway. By inducing the degradation of SMARCA2, **YD54** disrupts the normal function of the SWI/SNF complex, leading to an increase in the phosphorylation of YAP. This enhanced phosphorylation inactivates YAP, thereby inhibiting the growth of cancer cells that are dependent on this pathway.

The diagram below illustrates the Hippo-YAP signaling pathway and the modulatory effect of **YD54**-induced SMARCA2 degradation.





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YD54-Mediated Modulation of the Hippo-YAP Pathway



Conclusion

YD54 is an orally bioavailable SMARCA2-degrading PROTAC with a demonstrated preclinical pharmacokinetic profile suitable for further in vivo studies. Its mechanism of action, involving the modulation of the Hippo-YAP signaling pathway, provides a strong rationale for its development as a targeted therapy for SMARCA4-mutant cancers. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic potential in clinical settings.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of YD54: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542182#pharmacokinetics-and-oral-bioavailability-of-yd54]

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